molecular formula C14H15N3O4 B554514 Z-D-His-OH CAS No. 67424-93-5

Z-D-His-OH

Cat. No. B554514
CAS RN: 67424-93-5
M. Wt: 289.29 g/mol
InChI Key: WCOJOHPAKJFUDF-GFCCVEGCSA-N
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Description

“Z-D-His-OH” is a histidine derivative . Its molecular formula is C14H15N3O4 . It is also known by other names such as CBZ-D-histidine, N|A-Carbobenzoxy-D-histidine, and (2R)-3- (1H-imidazol-5-yl)-2- (phenylmethoxycarbonylamino)propanoic acid .


Molecular Structure Analysis

The molecular weight of “Z-D-His-OH” is 289.29 g/mol . The InChI representation of its structure is InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19)/t12-/m1/s1 . The SMILES representation is C1=CC=C(C=C1)COC(=O)NC@HC(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Z-D-His-OH” include a molecular weight of 289.29 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 289.10625597 g/mol . It has a rotatable bond count of 7 .

Scientific Research Applications

  • Summary of the Application : Histidine-conjugated DNA is a novel biohybrid material that serves as a molecular depot for various metal ions . This is achieved by combining DNA alphabets and natural metal-binding amino acids .
  • Methods of Application or Experimental Procedures : The histidine-conjugated DNA oligonucleotides were synthesized by incorporating histidine, a representative metal-binding amino acid residue, into DNA oligonucleotides via an acyclic D-threoninol backbone . The modified DNA duplexes showed remarkable metal-binding ability depending on the type of metal ion and the secondary structures of DNA .
  • Results or Outcomes : The histidine-conjugated DNA oligonucleotides could be successfully used in asymmetric catalysis (up to 90% conversion and 95% ee) as DNA metalloenzymes and in 2,2′-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) oxidation reactions as horseradish-peroxidase (HRP)-mimicking DNAzymes with suitable metal cofactors .

Safety And Hazards

While specific safety and hazard information for “Z-D-His-OH” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(2R)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOJOHPAKJFUDF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-His-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Nishiyama, N Shintomi, Y Kendo, T Izumi… - Journal of the Chemical …, 1995 - pubs.rsc.org
The Nim-2-adamantyloxycarbonyl (2-Adoc) group has been found to be both suitable for protection of the imidazole function of the histidine residue in peptide synthesis in terms of its …
Number of citations: 8 pubs.rsc.org
KD Kopple, A Go, TJ Schamper - Journal of the American …, 1978 - ACS Publications
… An approximately 1:1 mixture of ZD-His-OH and ZD-His(Z)-OH (7 g, 19 mmol total), obtained by Schotten-Baumann acylationof D-histidine, and HL-His-GlyNHNH-Boc (6.9 g, 21 mmol), …
Number of citations: 29 pubs.acs.org

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